molecular formula C8H15Cl2N3S B12760979 4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide CAS No. 92380-19-3

4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide

Cat. No.: B12760979
CAS No.: 92380-19-3
M. Wt: 256.20 g/mol
InChI Key: PLXOXPBHQVMJGT-UHFFFAOYSA-N
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Description

4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide is a synthetic organic compound that belongs to the class of thiosemicarbazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide typically involves the reaction of allyl isothiocyanate with 1,1-bis(2-chloroethyl)hydrazine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored for treating various diseases.

    Industry: It could be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide would depend on its specific biological activity. Generally, thiosemicarbazides can interact with biological molecules such as proteins and nucleic acids, potentially inhibiting their function or altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazide: A simpler compound with similar functional groups.

    1,1-Bis(2-chloroethyl)hydrazine: A precursor in the synthesis of the target compound.

    Allyl isothiocyanate: Another precursor in the synthesis.

Uniqueness

4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiosemicarbazides.

Properties

CAS No.

92380-19-3

Molecular Formula

C8H15Cl2N3S

Molecular Weight

256.20 g/mol

IUPAC Name

1-[bis(2-chloroethyl)amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C8H15Cl2N3S/c1-2-5-11-8(14)12-13(6-3-9)7-4-10/h2H,1,3-7H2,(H2,11,12,14)

InChI Key

PLXOXPBHQVMJGT-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NN(CCCl)CCCl

Origin of Product

United States

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